

The Biological Role of 10-Nitrooleate in

Inflammation: A Technical Guide

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Compound of Interest		
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Introduction

Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation can lead to a variety of diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders. The resolution of inflammation is an active process involving a complex network of signaling pathways and mediators. Among the endogenous lipid mediators that have garnered significant interest for their potent anti-inflammatory properties is **10-nitrooleate** (10-NO2-OA).

10-Nitrooleate is a nitrated fatty acid (NFA) formed endogenously through the non-enzymatic reaction of nitric oxide (NO) or its metabolites with oleic acid.[1] It has emerged as a key signaling molecule that modulates multiple pathways central to the inflammatory response. Its pleiotropic effects, including the activation of peroxisome proliferator-activated receptor-gamma (PPARy) and nuclear factor erythroid 2-related factor 2 (Nrf2), alongside the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway, position it as a promising therapeutic candidate for a range of inflammatory conditions.[2][3] This technical guide provides an in-depth overview of the biological role of 10-NO2-OA in inflammation, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and providing key experimental protocols.





Mechanism of Action: A Triad of Anti-Inflammatory Signaling

The anti-inflammatory effects of 10-NO2-OA are primarily mediated through its interaction with three key transcription factors: NF-kB, Nrf2, and PPARy.

Inhibition of the NF-κB Signaling Pathway

The NF- κ B pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. 10-NO2-OA has been shown to potently inhibit NF- κ B activation through multiple mechanisms. One key mechanism is the direct nitroalkylation of the p65 subunit of NF- κ B, which inhibits its DNA binding activity.[3] Additionally, 10-NO2-OA can prevent the phosphorylation and subsequent degradation of the inhibitor of κ B (I κ B), which is necessary for NF- κ B to translocate to the nucleus and initiate transcription.

Activation of the Nrf2 Antioxidant Response Pathway

Nrf2 is a master regulator of the antioxidant response, inducing the expression of a battery of cytoprotective genes that combat oxidative stress, a key component of inflammation. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). Electrophilic molecules like 10-NO2-OA can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[4] The freed Nrf2 then translocates to the nucleus, binds to the antioxidant response element (ARE), and drives the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Activation of Peroxisome Proliferator-Activated Receptor-y (PPARy)

PPARy is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and the regulation of inflammation. 10-NO2-OA is a potent endogenous ligand and agonist of PPARy.[2][5] Upon activation by 10-NO2-OA, PPARy forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transrepression of pro-inflammatory genes by interfering with the activity of other transcription factors like NF-kB and activator protein-1

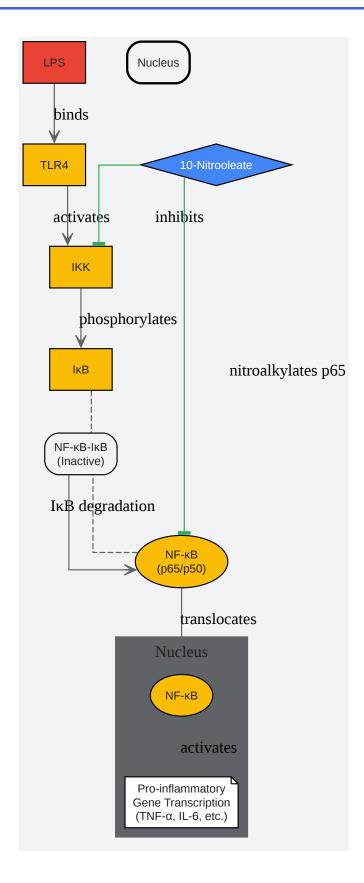


(AP-1). Furthermore, PPARy activation can also upregulate the expression of anti-inflammatory and antioxidant genes.

Signaling Pathway Diagrams

To visually represent the complex interplay of these pathways, the following diagrams have been generated using the DOT language.

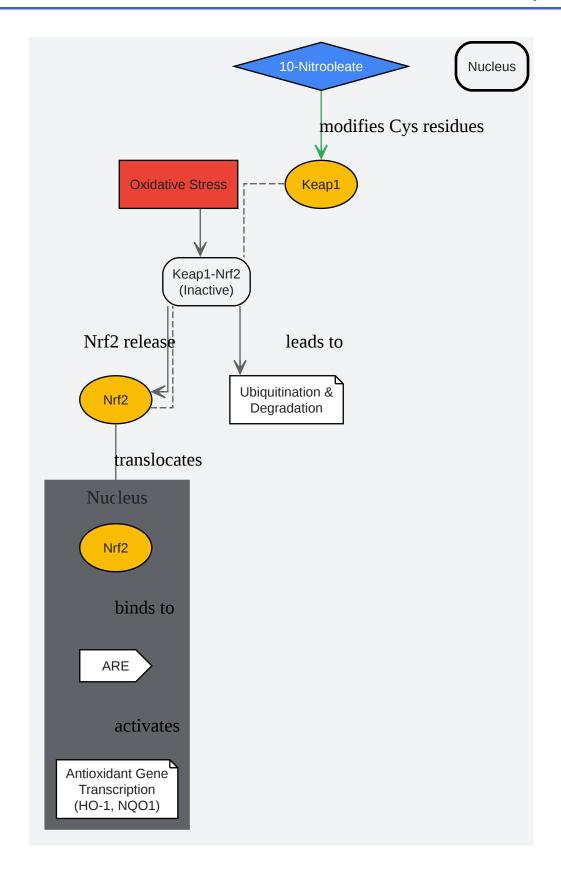




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Caption: Inhibition of the NF-kB signaling pathway by **10-Nitrooleate**.

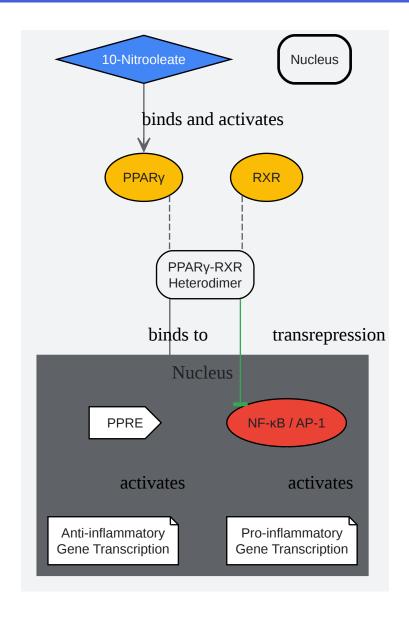




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Caption: Activation of the Nrf2 antioxidant response pathway by 10-Nitrooleate.





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Caption: Activation of the PPARy signaling pathway by 10-Nitrooleate.

Quantitative Summary of Anti-inflammatory Effects

The following tables summarize the quantitative effects of 10-NO2-OA on key inflammatory markers and signaling pathways from various preclinical studies.



In Vitro Model	Cell Type	Stimulus	10-NO2-OA Concentratio n	Effect	Reference
PPARy Activation	A549 cells	-	0.1 - 5 μΜ	Dose- dependent activation of PPARy reporter	[3]
PPARy Activation	Various	-	EC50 = 0.63 - 1.73 μM	Activation of PPARy	[2]
Nrf2 Activation	Human Umbilical Vein Endothelial Cells	-	5 μΜ	Increased Nrf2 binding to ARE	[4]
NF-κB Inhibition	Alveolar Macrophages	LPS	50 μg in vivo	Significantly reduced NF- KB DNA binding activity	[3]
Cytokine Production	RAW 264.7 Macrophages	LPS (100 ng/mL)	1 μΜ	Significant inhibition of TNF-α, IL-6, and IL-1β production	[6]
Macrophage Polarization	RAW 264.7 Macrophages	IL-4	1 μΜ	Decreased expression of M2 marker Arginase-I	[7]



In Vivo Model	Animal	Disease Model	10-NO2-OA Dose	Effect	Reference
Acute Lung Injury	Mouse	LPS-induced	50 μg, intratracheal	Reduced plasma TNF- α and IL-6 by ~50%	[3]
Acute Lung Injury	Mouse	LPS-induced	50 μg, intratracheal	Reduced neutrophil infiltration in BAL fluid by ~60%	[3]
Sepsis	Mouse	Cecal Ligation and Puncture	Not specified	Inhibited neutrophil chemotaxis	[1]
Inflammatory Bowel Disease	Mouse	DSS-induced colitis	Not specified	Reduced disease activity index and prevented colon shortening	[5]
Allergic Airway Disease	Mouse	Ovalbumin- induced	Not specified	Reduced airway hyperrespons iveness and inflammation	

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the study of 10-NO2-OA.

Protocol 1: LPS-Induced Acute Lung Injury (ALI) in Mice



This protocol describes the induction of acute lung injury in mice using lipopolysaccharide (LPS) and subsequent treatment with 10-NO2-OA, as adapted from Reddy et al. (2012).[3]

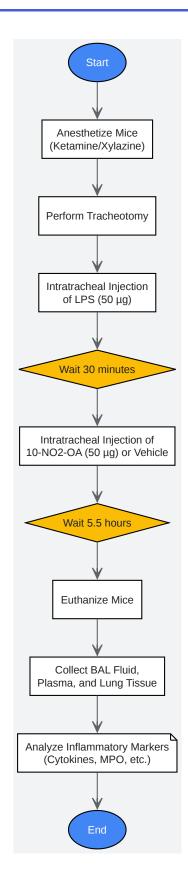
Materials:

- Male C57BL/6 mice (6-8 weeks old)
- Ketamine and xylazine for anesthesia
- Lipopolysaccharide (LPS) from E. coli O111:B4
- **10-Nitrooleate** (10-NO2-OA)
- 10% DMSO in sterile saline (vehicle)
- Surgical instruments for tracheotomy
- Microsyringe for intratracheal injection

Procedure:

- Anesthetize mice with an intraperitoneal injection of ketamine (90 mg/kg) and xylazine (10 mg/kg).
- Perform a tracheotomy to expose the trachea.
- Induce ALI by intratracheal (i.t.) injection of 50 μg of LPS in 50 μL of sterile saline.
- Thirty minutes after LPS administration, inject 50 μg of 10-NO2-OA in 50 μL of 10% DMSO (or vehicle for the control group) intratracheally.
- Allow the mice to recover for 5.5 hours.
- Euthanize the mice and collect bronchoalveolar lavage (BAL) fluid, blood (for plasma), and lung tissue for analysis of inflammatory markers (e.g., cell counts, cytokine levels, myeloperoxidase activity).





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Caption: Experimental workflow for the LPS-induced acute lung injury model in mice.



Protocol 2: In Vitro Macrophage Stimulation

This protocol outlines the procedure for stimulating macrophage cells in culture with LPS to induce an inflammatory response and treatment with 10-NO2-OA, based on the methods described by Verescakova et al. (2016).[6]

Materials:

- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
- Lipopolysaccharide (LPS)
- 10-Nitrooleate (10-NO2-OA)
- Phosphate-buffered saline (PBS)
- Cell culture plates (e.g., 96-well or 6-well)
- Reagents for downstream assays (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide)

Procedure:

- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.
- Seed the cells into appropriate culture plates and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of 10-NO2-OA (e.g., 0.1, 0.5, 1.0 μ M) or vehicle for 1 hour.
- Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours for cytokine analysis).
- Collect the cell culture supernatant for the measurement of secreted inflammatory mediators (e.g., TNF-α, IL-6, nitric oxide).



• Lyse the cells to extract protein or RNA for analysis of intracellular signaling pathways (e.g., Western blotting for phosphorylated NF-kB, qPCR for gene expression).

Protocol 3: NF-κB Electrophoretic Mobility Shift Assay (EMSA)

This is a general protocol for assessing NF-kB DNA binding activity, which can be adapted for use with nuclear extracts from cells or tissues treated with 10-NO2-OA.

Materials:

- Nuclear protein extraction kit
- BCA protein assay kit
- NF-kB consensus oligonucleotide probe
- T4 polynucleotide kinase
- [y-32P]ATP
- Poly(dI-dC)
- Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 1 mM EDTA, 5% glycerol)
- Loading buffer
- Non-denaturing polyacrylamide gel (e.g., 6%)
- Tris-borate-EDTA (TBE) buffer
- · Phosphorimager screen and scanner

Procedure:

Extract nuclear proteins from control and 10-NO2-OA-treated cells or tissues.



- Determine the protein concentration of the nuclear extracts using a BCA assay.
- Label the NF-kB oligonucleotide probe with [y-32P]ATP using T4 polynucleotide kinase.
- Set up the binding reaction by incubating 5-10 μg of nuclear extract with the radiolabeled probe in the presence of poly(dI-dC) in binding buffer for 20-30 minutes at room temperature.
- For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture and incubate for an additional 20-30 minutes.
- Add loading buffer to the reactions and resolve the DNA-protein complexes on a nondenaturing polyacrylamide gel in 0.5x TBE buffer.
- Dry the gel and expose it to a phosphorimager screen.
- Analyze the results using a phosphorimager to visualize and quantify the NF-κB DNA binding activity.

Clinical Development of 10-Nitrooleate (CXA-10)

The promising preclinical data for 10-NO2-OA has led to its development as a clinical drug candidate under the name CXA-10. Phase 1 clinical trials have been completed, demonstrating that both intravenous and oral formulations of CXA-10 are well-tolerated in human subjects.[8] These studies also showed evidence of target engagement, with activation of Nrf2-dependent gene expression and inhibition of key biomarkers of inflammation and fibrosis. CXA-10 is currently being investigated in Phase 2 clinical trials for orphan indications such as focal segmental glomerulosclerosis (FSGS) and pulmonary arterial hypertension (PAH).

Conclusion

10-Nitrooleate is a potent endogenous lipid mediator with significant anti-inflammatory and cytoprotective properties. Its ability to modulate the key inflammatory signaling pathways of NF-κB, Nrf2, and PPARy underscores its therapeutic potential for a wide range of inflammatory diseases. The extensive preclinical data, coupled with a favorable safety profile in early clinical trials, positions 10-NO2-OA as a promising next-generation therapeutic for conditions with an underlying inflammatory and fibrotic pathology. Further research and ongoing clinical investigations will continue to elucidate the full therapeutic utility of this fascinating molecule.



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